3-bromo-1H-indene
CAS No.: 103028-42-8
Cat. No.: VC20752043
Molecular Formula: C9H7Br
Molecular Weight: 195.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 103028-42-8 |
---|---|
Molecular Formula | C9H7Br |
Molecular Weight | 195.06 g/mol |
IUPAC Name | 3-bromo-1H-indene |
Standard InChI | InChI=1S/C9H7Br/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,6H,5H2 |
Standard InChI Key | SNPZOSOMWHKZTA-UHFFFAOYSA-N |
SMILES | C1C=C(C2=CC=CC=C21)Br |
Canonical SMILES | C1C=C(C2=CC=CC=C21)Br |
Introduction
Chemical Properties and Structure
Physical and Chemical Properties
Based on the structural characteristics and properties of similar brominated indene derivatives, the following properties can be inferred for 3-bromo-1H-indene:
Property | Inferred Value | Basis for Inference |
---|---|---|
Molecular Formula | C₉H₇Br | Based on indene core structure with bromine substitution |
Molecular Weight | ~195.06 g/mol | Calculated from constituent atomic weights |
Physical State | Likely liquid or low-melting solid | Typical for brominated aromatic compounds |
Solubility | Soluble in organic solvents (ethanol, ether, dichloromethane) | Common for aromatic organobromides |
Structural Characteristics
Unlike 3-bromo-1H-inden-1-one, which contains a carbonyl group at the 1-position, 3-bromo-1H-indene maintains the characteristic carbon-carbon double bond of the indene scaffold without additional oxygenation . This structural difference significantly affects its chemical reactivity and potential applications in synthetic pathways.
Synthesis Methods
Direct Bromination Approaches
The synthesis of 3-bromo-1H-indene would likely involve direct bromination of indene using appropriate reagents and conditions. Similar compounds have been synthesized through:
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Bromination using N-bromosuccinimide (NBS) in the presence of radical initiators like azobisisobutyronitrile (AIBN)
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Selective bromination protocols designed to favor substitution at the 3-position
Influence of Reaction Conditions
Research on similar indene derivatives has demonstrated that reaction conditions significantly influence regioselectivity. The presence of a hydrogen atom at the 1-position of indene plays a key role in certain reactions, as noted in studies of arylation reactions: "This result indicated that the presence of a hydrogen atom at the 1-position of indene played a key role in the reaction" .
Reactivity and Chemical Transformations
Bromine Functionality Reactions
The bromine substituent in 3-bromo-1H-indene provides a reactive site for various transformations:
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Nucleophilic substitution reactions with appropriate nucleophiles (amines, thiols, alkoxides)
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Metal-catalyzed cross-coupling reactions for carbon-carbon bond formation
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Metal-halogen exchange reactions to generate organometallic intermediates
These transformations are consistent with observations in related compounds: "The tolerance of the bromo group is important, which is useful for further synthetic transformation by traditional cross-coupling reactions" .
Unsaturated Five-Membered Ring Reactivity
The carbon-carbon double bond in the five-membered ring can undergo typical alkene reactions:
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Addition reactions (hydrogenation, halogenation)
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Oxidative transformations (epoxidation, dihydroxylation)
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Cycloaddition reactions
Applications in Organic Synthesis
As a Synthetic Intermediate
3-bromo-1H-indene has potential applications as a versatile building block in organic synthesis, particularly in the construction of more complex molecular architectures. The bromine functionality provides a reactive handle for further elaboration through coupling reactions and other transformations.
Research Approaches and Methodologies
Analytical Methods
Characterization of 3-bromo-1H-indene and related compounds typically involves multiple analytical techniques:
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NMR spectroscopy for structural confirmation
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Mass spectrometry for molecular weight determination
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IR spectroscopy for functional group identification
The analytical data for the related compound 3-phenyl-1H-indene illustrates the typical characterization approach:
"¹H NMR (400 MHz, CDCl₃): δ 7.60–7.58 (m, 3H), 7.52 (d, J = 7.2 Hz, 1H), 7.46–7.42 (m, 2H), 7.37–7.34 (m, 1H), 7.33–7.29 (m, 1H), 7.26–7.23 (m, 1H), 6.56 (t, J = 2.0 Hz, 1H), 3.49 (d, J = 1.6 Hz, 2H)" .
Synthetic Protocol Documentation
Synthetic procedures for related compounds typically follow standardized documentation formats, as exemplified by the representative experimental procedure described for arylated indenes:
"A solution of LDA (1.5 mmol) in 5 mL of dry THF was placed in a 50 mL two-necked round-bottomed flask under nitrogen. A solution of indenes (1.0 mmol) and HMPA (447.5 mg, 2.5 mmol) in 5 mL of dry THF was added dropwise to the flask by a syringe" .
Comparison with Related Compounds
Structural Relationships
The following table compares 3-bromo-1H-indene with structurally related compounds:
Compound | CAS Number | Molecular Formula | Key Structural Differences |
---|---|---|---|
3-Bromo-1H-inden-1-one | 90271-93-5 | C₉H₅BrO | Contains carbonyl group at position 1 |
1-bromo-2,3-dihydro-1H-indene | 24373-98-6 | C₉H₉Br | Bromine at position 1; saturated five-membered ring |
3-Bromo-1-indanone | 40774-41-2 | C₉H₇BrO | Contains carbonyl group and partially saturated ring |
Chemical Property Variations
The positioning of functional groups significantly affects reactivity:
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The presence of a carbonyl group in 3-bromo-1H-inden-1-one (molecular weight: 209.039 g/mol) creates an electron-withdrawing effect that influences the reactivity of the bromine substituent
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The saturated ring in 1-bromo-2,3-dihydro-1H-indene eliminates reactions associated with carbon-carbon double bonds
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3-bromo-1-indanone combines characteristics of ketones and organobromides, enabling unique reaction pathways
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